

Commercial Availability and Technical Profile of Lifitegrast-d6 for Research Applications

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Compound of Interest

Compound Name: Lifitegrast-d6

Cat. No.: B15598857

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and analytical considerations for **Lifitegrast-d6**, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast. This document is intended to serve as a resource for researchers utilizing **Lifitegrast-d6** as an internal standard in pharmacokinetic and metabolic studies, or for other research applications requiring a stable isotope-labeled version of the parent compound.

Commercial Availability

Lifitegrast-d6 is available for research purposes from several specialized chemical suppliers. It is typically offered as a deuterated analytical reference standard. Researchers can procure this compound from vendors such as Cerilliant and BDG Synthesis.^[1] It is important to note that this compound is intended for research use only and not for human or veterinary use.

Chemical and Physical Data

Lifitegrast-d6 is a synthetic, deuterated form of Lifitegrast where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Property	Value	Source
Chemical Formula	C ₂₉ H ₁₈ D ₆ Cl ₂ N ₂ O ₇ S	[1]
Molecular Weight	621.51 g/mol	[1]
Appearance	White to off-white solid	Assumed from Lifitegrast
Purity	>98% (Typical)	Based on supplier information
Isotopic Enrichment	Not publicly available	-

Note: While a specific Certificate of Analysis (CoA) for **Lifitegrast-d6** with detailed purity and isotopic enrichment data was not publicly available at the time of this writing, suppliers of research-grade deuterated standards typically provide a batch-specific CoA upon request. A sample CoA for the non-deuterated Lifitegrast from MedChemExpress indicates a purity of 99.29% as determined by LCMS.

Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis of **Lifitegrast-d6** are scarce. However, the synthesis would logically follow the established routes for Lifitegrast, incorporating a deuterated starting material or reagent at a suitable step. General methods for the deuteration of N-acyl amino acids, which is a core structural feature of Lifitegrast, often involve methods such as acid- or base-catalyzed exchange in a deuterated solvent (e.g., D₂O) or the use of deuterated reducing agents.

A plausible synthetic approach would involve the coupling of a deuterated phenylalanine derivative with the benzofuran-isoquinoline carboxylic acid core of the molecule. The purification of **Lifitegrast-d6** would likely employ standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity required for a reference standard.

Analytical Characterization

The identity and purity of **Lifitegrast-d6** are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of **Lifitegrast-d6** and separating it from any potential impurities or degradants. While a specific method for **Lifitegrast-d6** is not published, methods for the non-deuterated form can be adapted.

Illustrative HPLC Method for Lifitegrast:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (with a potential pH modifier like formic acid or a buffer)
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 260 nm)
- Column Temperature: Ambient or controlled (e.g., 25°C)

This is a generalized protocol and would require optimization and validation for the specific analysis of **Lifitegrast-d6**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of **Lifitegrast-d6** and determining the positions and extent of deuterium incorporation.

- ^1H NMR: Will show the absence of signals at the positions where hydrogen has been replaced by deuterium. Integration of the remaining proton signals can provide information about the degree of deuteration.
- ^{13}C NMR: Will confirm the carbon skeleton of the molecule.
- ^2H NMR: Can be used to directly observe the deuterium signals and confirm their locations within the molecule.

Sample Preparation for NMR:

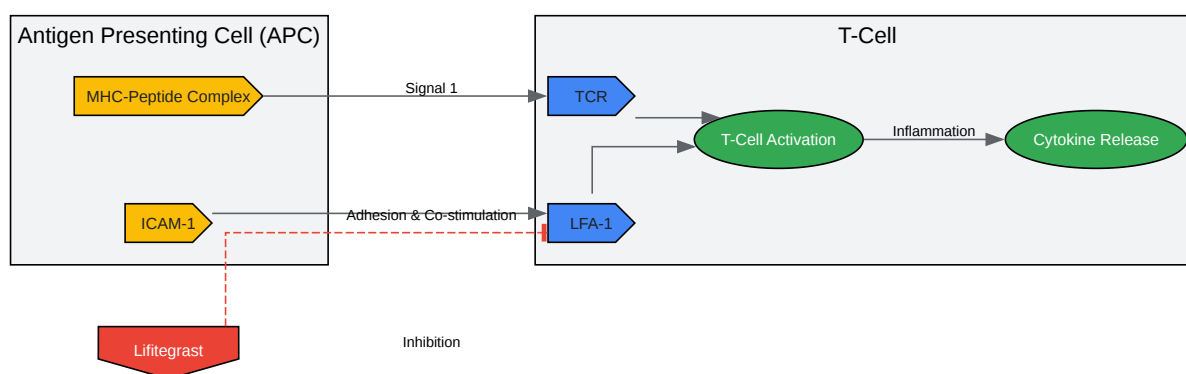
A small amount of the **Lifitegrast-d6** standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) and transferred to an NMR tube for analysis.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight of **Lifitegrast-d6** and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and confirming the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule, with minor peaks representing the natural isotopic abundance of other elements and any residual non-deuterated or partially deuterated species.

Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2] This interaction is a key step in the inflammatory cascade, particularly in the context of T-cell activation and recruitment. The following diagram illustrates a simplified representation of this signaling pathway and the point of intervention for Lifitegrast.

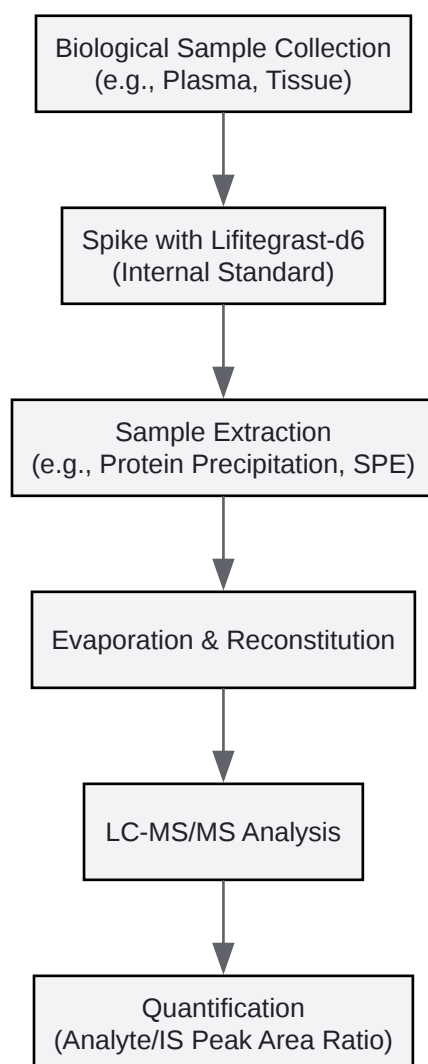


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Simplified LFA-1/ICAM-1 signaling pathway and Lifitegrast's point of inhibition.

Experimental Workflow for Quantification using Lifitegrast-d6

The following diagram outlines a typical experimental workflow for the quantification of Lifitegrast in a biological matrix using **Lifitegrast-d6** as an internal standard.



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References

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